molecular formula C19H21N3O B5713670 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide

カタログ番号 B5713670
分子量: 307.4 g/mol
InChIキー: AFCNOQHLCUWFGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide, also known as BIBN-4096BS, is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain, inflammation, and vascular tone. BIBN-4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches, cluster headaches, and other neurological disorders.

作用機序

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide works by blocking the binding of CGRP to its receptor, thereby preventing the activation of downstream signaling pathways that are involved in the regulation of pain, inflammation, and vascular tone. The drug has been shown to be highly specific for the CGRP receptor, with little or no activity against other neuropeptide receptors.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The drug has been shown to reduce the release of CGRP from sensory nerve fibers, as well as to inhibit the dilation of blood vessels in response to CGRP. In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide has been shown to reduce the activation of trigeminal neurons in response to various stimuli, suggesting that the drug may have a broad range of therapeutic applications in the treatment of neurological disorders.

実験室実験の利点と制限

One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide is its high specificity for the CGRP receptor, which makes it a valuable tool for studying the role of CGRP in various physiological and pathological processes. However, the drug is also associated with a number of limitations, including its high cost, complex synthesis, and potential toxicity at high doses.

将来の方向性

There are a number of potential future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide and other CGRP receptor antagonists. One area of interest is the development of more potent and selective compounds that can be used to further study the role of CGRP in various physiological and pathological processes. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of CGRP receptor antagonists in the treatment of neurological disorders. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide and other CGRP receptor antagonists in the treatment of migraine headaches, cluster headaches, and other neurological disorders.

合成法

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide can be synthesized using a multi-step process involving the coupling of 2-ethylbutanoyl chloride with 3-(1H-benzimidazol-2-yl)aniline, followed by the addition of an arylboronic acid and a palladium catalyst to form the desired product. The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide is a complex process that requires expertise in organic chemistry and specialized laboratory equipment.

科学的研究の応用

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of migraine headaches, cluster headaches, and other neurological disorders. The drug has been shown to be a potent and selective antagonist of the CGRP receptor, which is believed to play a key role in the pathophysiology of migraine headaches.

特性

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-3-13(4-2)19(23)20-15-9-7-8-14(12-15)18-21-16-10-5-6-11-17(16)22-18/h5-13H,3-4H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCNOQHLCUWFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。